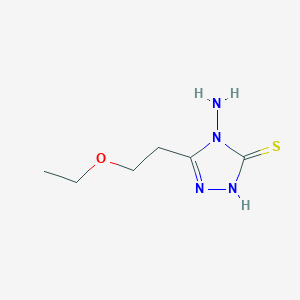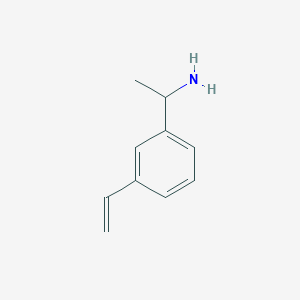
2-Amino-3-ethoxy-3-oxopropanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-ethoxy-3-oxopropanoic acid hydrochloride is a chemical compound with the molecular formula C7H13NO4 · HClThis compound is widely used in organic synthesis and serves as an intermediate in the production of various pharmaceuticals and fine chemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Amino-3-ethoxy-3-oxopropanoic acid hydrochloride can be synthesized through the hydrogenation of diethyl hydroxyiminomalonate and diethyl acetoxyiminomalonate. The reaction involves the use of ethyl acetate, anhydrous magnesium sulfate, and palladium on activated charcoal as a hydrogenation catalyst. The hydrogenation is carried out at 30° to 35°C under a pressure of 20 bar for 80 minutes.
Industrial Production Methods
In industrial settings, the synthesis of ethyl aminomalonate hydrochloride follows similar procedures but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-ethoxy-3-oxopropanoic acid hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Cycloaddition Reactions: The compound can form azomethine ylides when reacted with formaldehyde, which can then undergo 1,3-dipolar cycloadditions with dipolarophiles to form pyrrolidines.
Common Reagents and Conditions
Formaldehyde: Used to generate azomethine ylides.
Dipolarophiles: Such as acrylate and propiolate derivatives, used in cycloaddition reactions.
Major Products Formed
Pyrrolidines: Formed through cycloaddition reactions.
Substituted Amines: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
2-Amino-3-ethoxy-3-oxopropanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials
Mécanisme D'action
The mechanism of action of ethyl aminomalonate hydrochloride involves its ability to form reactive intermediates, such as azomethine ylides, which can participate in various chemical reactions. These intermediates can interact with molecular targets and pathways, leading to the formation of complex organic molecules .
Comparaison Avec Des Composés Similaires
2-Amino-3-ethoxy-3-oxopropanoic acid hydrochloride can be compared with other similar compounds, such as:
Diethyl malonate: Another ester of malonic acid, used in the synthesis of barbiturates and other pharmaceuticals.
Ethyl cyanoglycinate: Used in similar cycloaddition reactions to form functionalized piperidines.
This compound is unique in its ability to form azomethine ylides and participate in 1,3-dipolar cycloadditions, making it a valuable compound in organic synthesis .
Propriétés
Formule moléculaire |
C5H10ClNO4 |
|---|---|
Poids moléculaire |
183.59 g/mol |
Nom IUPAC |
2-amino-3-ethoxy-3-oxopropanoic acid;hydrochloride |
InChI |
InChI=1S/C5H9NO4.ClH/c1-2-10-5(9)3(6)4(7)8;/h3H,2,6H2,1H3,(H,7,8);1H |
Clé InChI |
PJBFHGHMMOGYNF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



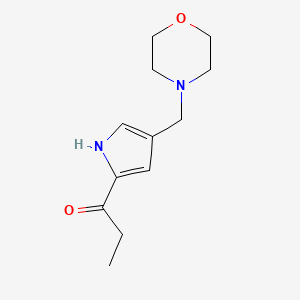
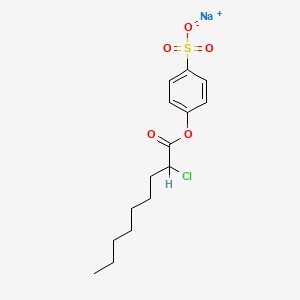
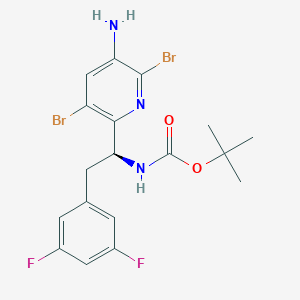
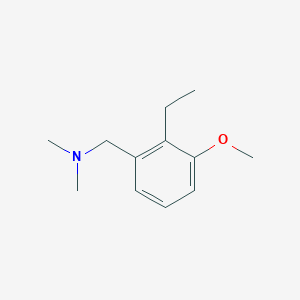
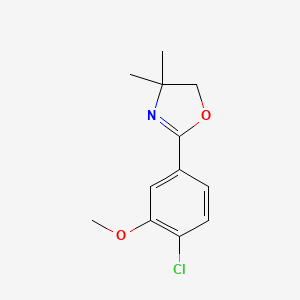

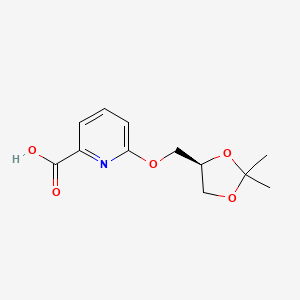
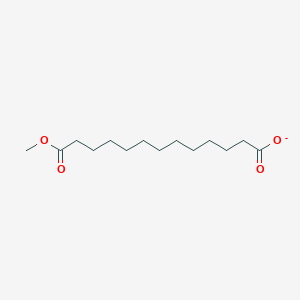
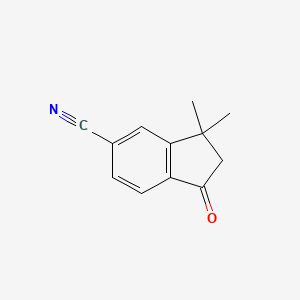
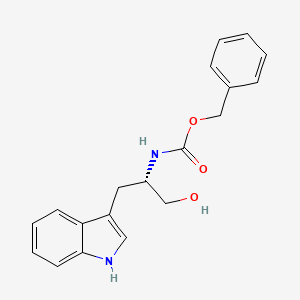
![Benzoic acid, 5-broMo-2-Methyl-3-[Methyl(tetrahydro-2H-pyran-4-yl)aMino]-, Methyl ester](/img/structure/B8329509.png)
